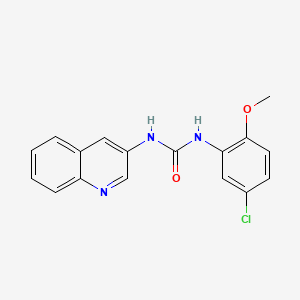

N-(5-chloro-2-methoxyphenyl)-N'-3-quinolinylurea

説明

The compound “N-(5-chloro-2-methoxyphenyl)-N'-3-quinolinylurea” falls within the realm of quinoline derivatives, which are known for their broad spectrum of biological activities. This compound is part of a class that has been explored for various applications, mainly due to their interesting chemical and physical properties.

Synthesis Analysis

Although the direct synthesis of “this compound” was not identified, related compounds have been synthesized through various methodologies, including ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions, which are common in the synthesis of complex quinoline derivatives (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including compounds similar to “this compound”, has been characterized using spectroscopy techniques (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. These methods confirm the structure and provide insights into the compound's geometry, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, often optimized by density functional theory (DFT) calculations (Wu et al., 2022).

科学的研究の応用

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound, showcases anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities beneficial for metabolic syndrome treatment. Its role extends to being a food additive due to antimicrobial properties against various organisms and antioxidant activity, particularly against lipid oxidation. These properties make chlorogenic acid an excellent candidate for dietary supplements and functional foods development (Jesús Santana-Gálvez et al., 2017).

Quinoline and Derivatives: Corrosion Inhibitors and Antimicrobial Agents

Quinoline derivatives are recognized for their effective corrosion inhibition properties due to their high electron density, forming stable chelating complexes with metallic surfaces. They possess antimicrobial, antifungal, and anticancer activities, making them valuable in various industrial and pharmaceutical applications (C. Verma et al., 2020).

Methoxychlor: Environmental Estrogen Model

Methoxychlor, a chlorinated hydrocarbon pesticide, has been studied for its proestrogenic activity and its effects on fertility, early pregnancy, and developmental toxicity. Such research contributes to understanding environmental estrogens' physiological and potential hazardous effects (A. Cummings, 1997).

Hydroxychloroquine: Therapeutic Levels and Ocular Safety

The study and application of hydroxychloroquine, a less toxic derivative of chloroquine, in treating autoimmune diseases highlight the balance between therapeutic advantages and toxic effects. Updated guidelines for administration and safety profiles are critical for therapeutic decision-making (N. Abdulaziz et al., 2018).

Quinoline and Quinazoline Alkaloids: Bioactive Compounds

Quinoline and quinazoline alkaloids, significant for their bioactivities, including antitumor, antimalarial, and antimicrobial properties, have been isolated from natural sources. Their modified analogs continue to open new areas in drug development, particularly in antimalarial and anticancer therapies (Xiao-fei Shang et al., 2018).

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-quinolin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-23-16-7-6-12(18)9-15(16)21-17(22)20-13-8-11-4-2-3-5-14(11)19-10-13/h2-10H,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWOWEPYBMLKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)